REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:6]=[CH:7][C:8]=1[F:9]
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Name
|
|
Quantity
|
30.08 kg
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Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
|
8 L
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
49.1 kg
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
196 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was obtained
|
Type
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ADDITION
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Details
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was added to a 100 gallon glass-lined unit
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Type
|
TEMPERATURE
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Details
|
to reflux for one hour
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
to near 0° C.
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
had reached 27° C. during the cooling process
|
Type
|
STIRRING
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Details
|
Stirring
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Type
|
WAIT
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Details
|
was continued for another hour
|
Type
|
FILTRATION
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Details
|
the solid product was filtered on a ceramic filter
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Type
|
WASH
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Details
|
the filter cake was washed with 3×16 L cold (1°-5° C.) ethanol
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Type
|
CUSTOM
|
Details
|
The product was dried at 40° C. in vacuo for 19 hours
|
Duration
|
19 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)NC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.4 kg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |